

(±)13,14-Epoxy-Docosatetraenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (±)13,14-EDT

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)13,14-epoxy-docosatetraenoic acid ((±)13,14-EDT), a cytochrome P450 (CYP) epoxygenase-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator with significant biological activities. This technical guide provides a comprehensive overview of the structure, properties, and biological functions of (±)13,14-EDT. It includes detailed summaries of its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and a discussion of its known and putative signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, pharmacology, and drug development.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), are well-recognized for their beneficial effects on human health. While much attention has been given to the roles of prostaglandins and leukotrienes, the metabolites generated via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a third major metabolic route involving cytochrome P450 (CYP) epoxygenases is gaining increasing interest. These enzymes convert PUFAs into a series of epoxy fatty acids (EpFAs), which function as potent signaling molecules.

(±)13,14-epoxy-docosatetraenoic acid ((±)**13,14-EDT**), also known as (±)13(14)-EpDPA, is a prominent EpFA derived from the epoxidation of the 13,14-double bond of DHA.[1] It has been detected in various mammalian tissues, including the brain and spinal cord.[1] Like other EpFAs, the biological activity of ((±)**13,14-EDT** is tightly regulated by its hydrolysis to the corresponding, and generally less active, diol, 13,14-dihydroxy-docosapentaenoic acid (13,14-DiHDPA), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2]

This guide will delve into the technical details of ((±)**13,14-EDT**, providing a foundation for further research and potential therapeutic applications.

Structure and Physicochemical Properties

The chemical structure of ((±)**13,14-EDT** is characterized by a 22-carbon chain with four cis double bonds and an epoxide ring at the 13,14-position. As a racemic mixture, it contains both the (13R,14S) and (13S,14R) enantiomers.

Property	Value	Reference
Formal Name	(4Z,7Z,10Z,16Z)-13,14-epoxy-docosatetraenoic acid	[1]
CAS Number	895127-64-7	[1]
Molecular Formula	C22H32O3	[1]
Molecular Weight	344.5 g/mol	[1]
Solubility	DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
SMILES	<chem>CC/C=C\C/C=C\C[C@H]1O[C@@H]1C/C=C\C/C=C\C/C=C\CCC(O)=O</chem>	[1]
InChI Key	QQCIXDARCYFHHX-YMDXMTBESA-N	[1]

Biological Properties and Signaling Pathways

(±)**13,14-EDT** exhibits a range of biological activities, primarily centered on the modulation of inflammation and angiogenesis.

Anti-Inflammatory Effects

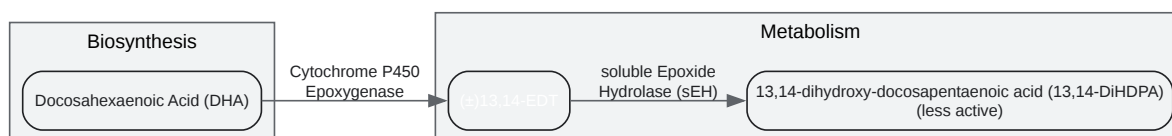
Epoxy fatty acids derived from omega-3 fatty acids are generally considered to have anti-inflammatory properties.[3] The stabilization of these epoxides through the inhibition of sEH has been shown to reduce inflammatory responses.[3][4] While the specific anti-inflammatory mechanism of (±)**13,14-EDT** is not fully elucidated, it is believed to contribute to the overall anti-inflammatory profile of DHA metabolites.

Anti-Angiogenic and Anti-Tumor Effects

A significant body of evidence points to the potent anti-angiogenic properties of DHA-derived epoxides.[1] Specifically, epoxydocosapentaenoic acids (EDPs), including the 13,14-isomer, have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in vivo.[1] This anti-angiogenic activity is associated with the suppression of endothelial cell migration and protease production.[1] These effects are thought to be mediated, at least in part, through the inhibition of VEGF receptor 2 (VEGFR2) signaling.[1] The anti-angiogenic properties of EDPs contribute to their observed ability to inhibit tumor growth and metastasis.[1]

Metabolic Pathway

The biosynthesis and metabolism of (±)**13,14-EDT** are key to understanding its biological function.

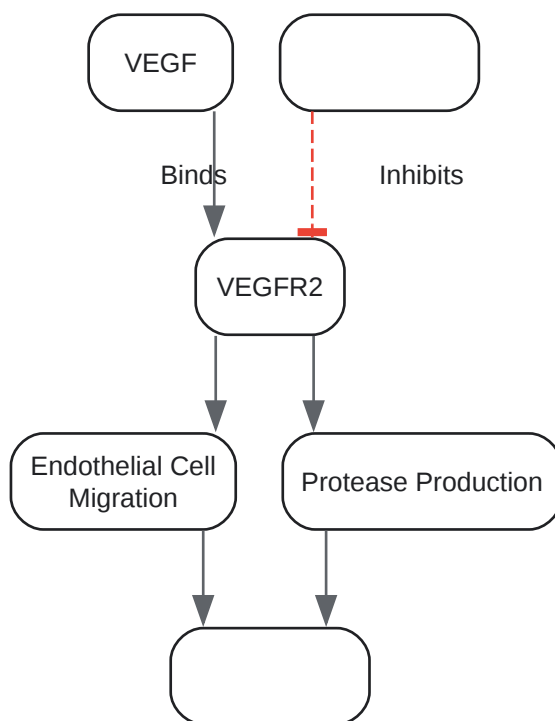


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Figure 1. Biosynthesis and metabolism of (±)**13,14-EDT**.

Putative Anti-Angiogenic Signaling Pathway

Based on current evidence, a putative signaling pathway for the anti-angiogenic effects of (\pm)13,14-EDT can be proposed.



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Figure 2. Proposed mechanism of anti-angiogenic action.

Experimental Protocols

Chemical Synthesis of (\pm)13,14-EDT

This protocol describes a general method for the synthesis of docosahexaenoate epoxides, which can be adapted for the specific synthesis of the (\pm)13,14-regioisomer.^[5]

Workflow:



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Figure 3. Chemical synthesis workflow for **(±)13,14-EDT**.

Materials:

- Methylated docosahexaenoate
- m-chloroperoxybenzoic acid (m-CPBA)
- Solvents for reaction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)
- High-Performance Liquid Chromatography (HPLC) system with normal-phase and reverse-phase columns

Procedure:

- Dissolve methylated docosahexaenoate in a suitable solvent (e.g., dichloromethane).
- Add m-chloroperoxybenzoic acid (0.1 equivalents) to the solution.
- Allow the reaction to proceed for approximately 15 minutes at room temperature.^[5]
- Quench the reaction and extract the products.
- Perform an initial separation of the epoxide mixture from unreacted substrate using normal-phase HPLC.
- Isolate the individual epoxide regioisomers, including **(±)13,14-EDT**, using reverse-phase HPLC.^[5]
- Characterize the purified product using techniques such as gas-liquid chromatography and mass spectrometry to confirm its identity and purity.^[5]

Note: The yield of individual regioisomers may vary, with those further from the carbomethoxy group generally being produced in higher yields.^[5]

Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol outlines a fluorometric assay to measure the activity of sEH, the enzyme responsible for the hydrolysis of **(±)13,14-EDT**. This can be used to screen for sEH inhibitors or

to study the metabolism of **(±)13,14-EDT**.

Materials:

- Recombinant sEH enzyme
- Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
- Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compound (e.g., a potential sEH inhibitor) or the vehicle control in the assay buffer.
- Add a fixed amount of recombinant sEH enzyme to each well of the 96-well plate (except for no-enzyme controls).
- Add the test compound dilutions to the respective wells.
- Pre-incubate the plate at 30°C for 5 minutes.
- Initiate the reaction by adding the fluorescent sEH substrate to each well.
- Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
- Calculate the rate of reaction for each concentration of the test compound. The activity of sEH is proportional to the increase in fluorescence.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This is a general protocol to assess the anti-angiogenic potential of a compound by observing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Matrigel or a similar basement membrane extract
- 96-well plate
- **(±)13,14-EDT**
- VEGF (as a pro-angiogenic stimulus)
- Microscope for imaging

Procedure:

- Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
- Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
- Treat the cells with different concentrations of **(±)13,14-EDT**. Include a vehicle control and a positive control (e.g., a known anti-angiogenic agent).
- Induce angiogenesis by adding VEGF to the appropriate wells.
- Incubate the plate for 4-18 hours to allow for tube formation.
- Visualize and capture images of the tube-like structures using a microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software. A reduction in these parameters in the presence of **(±)13,14-EDT** would indicate anti-angiogenic activity.

Conclusion

(±)13,14-EDT is a bioactive lipid mediator with significant potential in modulating key physiological and pathological processes, particularly inflammation and angiogenesis. Its origin from the dietary omega-3 fatty acid DHA highlights the importance of the CYP epoxygenase pathway in mediating the beneficial effects of these essential nutrients. The anti-angiogenic and anti-tumor properties of **(±)13,14-EDT** make it and the pathways it regulates attractive targets for further investigation in the context of cancer and other diseases characterized by aberrant neovascularization. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, study, and potentially exploit the therapeutic potential of this intriguing endogenous molecule. Further research is warranted to fully elucidate the specific signaling mechanisms of **(±)13,14-EDT** and to explore its therapeutic applications in a clinical setting.

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